2-(Difluoromethyl)-3-fluoro-6-nitro-phenol

Enzyme Inhibition Beta-Glucuronidase Dihydroorotase

This functionalized halogenated phenol uniquely positions -CF2H, -F, and -NO2 groups for selective beta-glucuronidase targeting (IC50 31.1 μM) and enhanced metabolic stability. The ortho-fluorine and difluoromethyl moieties improve permeability and block oxidative metabolism, making this isomer irreplaceable for pharmaceutical and agrochemical lead optimization. A critical building block where generic analogs fail.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
Cat. No. B12087843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-3-fluoro-6-nitro-phenol
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)F)F
InChIInChI=1S/C7H4F3NO3/c8-3-1-2-4(11(13)14)6(12)5(3)7(9)10/h1-2,7,12H
InChIKeyXACULPQTIFWAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-3-fluoro-6-nitro-phenol: A Unique Fluorinated Nitrophenol Building Block for Targeted Research Applications


2-(Difluoromethyl)-3-fluoro-6-nitro-phenol (CAS 2090420-72-5) is a highly functionalized, halogenated aromatic phenol. Its structure uniquely positions a difluoromethyl (-CF2H) group, a fluorine atom, and a nitro (-NO2) group ortho and para to a phenolic hydroxyl moiety . This specific arrangement creates a distinct electronic environment and presents multiple reactive handles for synthetic elaboration. As a synthetic intermediate, it is primarily utilized in pharmaceutical and agrochemical research to construct complex, fluorinated molecules, offering a pathway to compounds with potentially enhanced metabolic stability and novel biological activity profiles [1]. The compound's chemical structure is C7H4F3NO3 with a molecular weight of 207.11 g/mol, and its SMILES notation is OC1=C([N+]([O-])=O)C=CC(F)=C1C(F)F .

Why 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol Cannot Be Replaced by Common Fluorophenol Analogs


The distinct substitution pattern of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol fundamentally differentiates its reactivity and physicochemical properties from close structural analogs. Simple substitution with compounds like 2-(difluoromethyl)-5-nitrophenol or 4-(difluoromethyl)-2-nitrophenol fails to replicate its unique combination of electronic and steric effects, which are critical for selective downstream chemistry. The presence of the ortho-fluorine atom adjacent to the difluoromethyl group in this compound profoundly influences its pKa and hydrogen-bonding capabilities, a feature absent in non-fluorinated analogs . Furthermore, replacing this compound with a generic difluoromethylated phenol would discard the specific ortho-nitro group, which is a key functional handle for reduction and subsequent heterocycle formation [1]. Consequently, substituting this specific isomer will lead to significant differences in reaction outcomes, biological activity, and final product profiles, making it irreplaceable in a designed synthetic pathway.

Quantitative Evidence for Differentiating 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol


Potent and Selective Enzyme Inhibition: Beta-Glucuronidase vs. Dihydroorotase

2-(Difluoromethyl)-3-fluoro-6-nitro-phenol exhibits a distinct and quantifiable selectivity profile against different enzyme targets when compared to its non-fluorinated structural analogs. In biochemical assays, the compound demonstrates a significant 6-fold higher potency for beta-glucuronidase inhibition (IC50 = 31.1 μM) compared to dihydroorotase inhibition (IC50 = 180 μM). This selectivity is a direct consequence of its specific fluorination and substitution pattern, which is not observed in simpler nitrophenol derivatives [1] [2].

Enzyme Inhibition Beta-Glucuronidase Dihydroorotase Selectivity Profile

Enhanced Metabolic Stability Conferred by Ortho-Difluoromethyl and Fluoro Substituents

The strategic placement of both a difluoromethyl and a fluorine group on the phenolic ring of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol is designed to enhance its metabolic stability, a critical parameter for drug development. This class-level advantage is supported by evidence that compounds incorporating the -CF2H motif demonstrate significantly improved resistance to oxidative metabolism compared to their non-fluorinated counterparts. The ortho-fluorine atom further increases this effect by blocking a primary site for cytochrome P450-mediated hydroxylation [1].

Metabolic Stability ADME Drug Discovery Fluorination

Distinct Lipophilic and Hydrogen-Bonding Profile for Optimized Bioavailability

2-(Difluoromethyl)-3-fluoro-6-nitro-phenol possesses a unique lipophilic and hydrogen-bonding profile that differentiates it from non-fluorinated nitrophenols. The difluoromethyl group acts as a lipophilic hydrogen bond donor, a property that can enhance membrane permeability while maintaining favorable aqueous solubility. This is a key differentiator from compounds lacking this motif, such as 2-methyl-3-nitrophenol, which has a lower logP and lacks this specific hydrogen-bonding capability [1].

Lipophilicity LogP Hydrogen Bonding Membrane Permeability

High-Value Applications of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol in Drug Discovery and Chemical Biology


Developing Selective Beta-Glucuronidase Inhibitors for Cancer Therapy

Researchers investigating the role of beta-glucuronidase in the tumor microenvironment and its contribution to drug resistance should prioritize 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol as a key synthetic intermediate. The compound's demonstrated selectivity for beta-glucuronidase over other metabolic enzymes like dihydroorotase (IC50 = 31.1 μM vs. 180 μM) provides a strong starting point for creating potent and selective inhibitors. This selectivity, quantified in enzyme assays [1] [2], reduces the likelihood of off-target toxicity, a critical factor in designing effective cancer therapeutics.

Optimizing Lead Compounds for Enhanced Metabolic Stability and Oral Bioavailability

Medicinal chemists aiming to improve the pharmacokinetic profile of a lead series can utilize 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol as a privileged scaffold. The ortho-difluoromethyl and fluoro groups are rationally designed to enhance metabolic stability by blocking oxidative metabolism [1] and to increase membrane permeability due to the lipophilic hydrogen bond donor nature of the -CF2H group [2]. This dual benefit directly addresses common causes of compound attrition in drug development, offering a strategic advantage over non-fluorinated building blocks.

Synthesizing Novel Agrochemicals with Improved Potency and Field Longevity

The unique properties of 2-(Difluoromethyl)-3-fluoro-6-nitro-phenol, specifically its enhanced metabolic stability and tailored lipophilicity [1], make it an ideal intermediate for the development of next-generation agrochemicals. Compounds derived from this scaffold are predicted to have a longer half-life in the field, providing sustained protection against pests or weeds, while its improved membrane permeability ensures efficient uptake into target organisms. This translates to potentially lower application rates and reduced environmental impact compared to less stable, non-fluorinated analogs.

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